3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid
Description
3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid is a benzoic acid derivative featuring an amino group bridging the benzene ring and a 4-(4-pyridyl)phenyl substituent. The pyridyl group enables metal coordination, making it a candidate for metal-organic frameworks (MOFs) , while the amino and carboxylic acid functionalities may contribute to bioactivity, such as enzyme inhibition or ligand-receptor interactions.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(4-pyridin-4-ylanilino)benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)15-2-1-3-17(12-15)20-16-6-4-13(5-7-16)14-8-10-19-11-9-14/h1-12,20H,(H,21,22) |
InChI Key |
LGIPHMFFBBAIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022804 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD33022804 is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
MFCD33022804: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the use of reducing agents to convert into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under inert atmosphere conditions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MFCD33022804: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: is utilized in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of MFCD33022804 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Diversity
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Research Findings
Crystal Engineering :
- 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid self-assembles into infinite chains via O—H···N hydrogen bonds and C—H···π interactions, critical for supramolecular architectures .
- 3-(4-Pyridyl)benzoic acid exhibits a 32.14° dihedral angle between aromatic rings, influencing its coordination behavior .
Biological Activity: Carbamothioyl derivatives (e.g., 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoic acid) show dose-dependent insecticidal activity, with LC50 values optimized through substituent variation . Trifluoromethyl groups enhance metabolic stability in drug candidates, as seen in 3-{[4-(Trifluoromethyl)phenyl]amino}benzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
